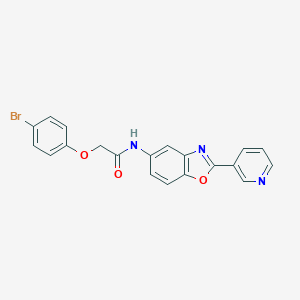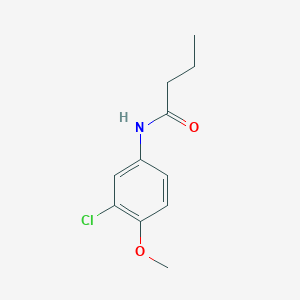![molecular formula C21H25NO2 B245147 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol, also known as EHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EHDP is a derivative of diphenylacetylene and has a unique structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. It has also been shown to inhibit the activity of osteoclasts by blocking the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway.
Biochemical and Physiological Effects:
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption. This makes 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol a potential candidate for the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that it is a relatively simple compound to synthesize, making it easily accessible for laboratory experiments. Additionally, 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry, which means there is a wealth of scientific literature available on its properties and effects. However, one limitation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol. One area of interest is the development of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol analogues with improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol's potential as a treatment for other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol and its effects on the body.
Méthodes De Synthèse
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of diphenylacetylene with ethyl chloroacetate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the intermediate product with 2-aminoethanol to yield 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol.
Applications De Recherche Scientifique
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption.
Propriétés
Formule moléculaire |
C21H25NO2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-[ethyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H25NO2/c1-2-22(17-18-23)16-10-9-15-21(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,23-24H,2,15-18H2,1H3 |
Clé InChI |
JKSHYQKBPYTQKP-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)

![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)


![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)